molecular formula C11H16ClN B1275258 N-(4-chlorobenzyl)butan-2-amine CAS No. 46234-40-6

N-(4-chlorobenzyl)butan-2-amine

Cat. No.: B1275258
CAS No.: 46234-40-6
M. Wt: 197.7 g/mol
InChI Key: DZPDICODYXMPSW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus have been found to bind with high affinity to multiple receptors

Mode of Action

Reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, are common in similar compounds . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-(4-chlorobenzyl)butan-2-amine could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The compound’s predicted density is 1026 g/cm3 , which may influence its absorption and distribution in the body. Its predicted pKa is 9.60 , which could affect its solubility and therefore its absorption and distribution.

Result of Action

Given the potential wide range of biological activities suggested by the activities of similar compounds , it’s likely that the results of its action are diverse and depend on the specific biological context.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-chlorobenzyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. In this method, a primary amine is synthesized by alkylation of ammonia using a large excess of ammonia to ensure the formation of the primary amine . The reaction typically involves the use of halogenoalkanes, which react with amines to produce the corresponding alkyl-substituted amine, releasing a halogen acid as a byproduct .

Another method involves the reduction of secondary amides using reagents such as triflic anhydride for amide activation and sodium borohydride for reduction . This method is known for its simplicity and chemoselectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)butan-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogenoalkanes and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenoalkanes in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of alkyl-substituted amines.

Comparison with Similar Compounds

N-(4-chlorobenzyl)butan-2-amine can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern and psychoactive properties, which distinguish it from other amines.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPDICODYXMPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405890
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46234-40-6
Record name N-(4-chlorobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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